N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide is a complex organic compound featuring a triazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide typically involves the formation of the triazolo[1,5-a]pyrimidine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential in developing new therapeutic agents for cancer treatment.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar core structure and diverse biological activities.
Uniqueness
N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide is unique due to its specific functional groups and their arrangement, which contribute to its distinct biological activities and potential as a therapeutic agent.
Properties
Molecular Formula |
C18H21N5O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H21N5O2/c1-11-13(10-12-8-6-5-7-9-12)14(24)23-17(19-11)21-16(22-23)20-15(25)18(2,3)4/h5-9H,10H2,1-4H3,(H2,19,20,21,22,25) |
InChI Key |
SBRWCYIVVPNQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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